molecular formula C14H11NO3 B1215556 trans-4-Nitrostilbene oxide CAS No. 14985-26-3

trans-4-Nitrostilbene oxide

Cat. No.: B1215556
CAS No.: 14985-26-3
M. Wt: 241.24 g/mol
InChI Key: YUZKNYLREGXARL-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-(4-nitrophenyl)-3-phenyloxirane is an epoxide that is oxirane substituted by a phenyl group at position 3 and a 4-nitrophenyl group at position 2 (the trans-isomer). It is an epoxide and a C-nitro compound.

Properties

CAS No.

14985-26-3

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

(2S,3S)-2-(4-nitrophenyl)-3-phenyloxirane

InChI

InChI=1S/C14H11NO3/c16-15(17)12-8-6-11(7-9-12)14-13(18-14)10-4-2-1-3-5-10/h1-9,13-14H/t13-,14-/m0/s1

InChI Key

YUZKNYLREGXARL-KBPBESRZSA-N

SMILES

C1=CC=C(C=C1)C2C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](O2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Key on ui other cas no.

14985-26-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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